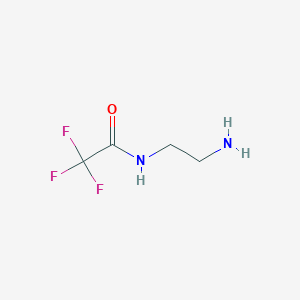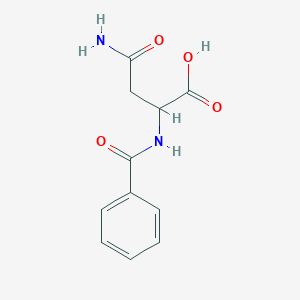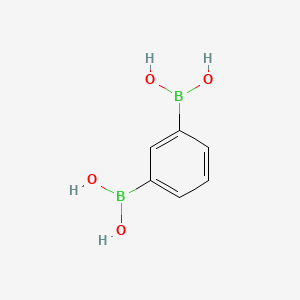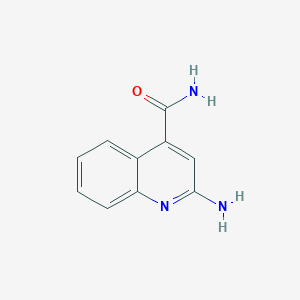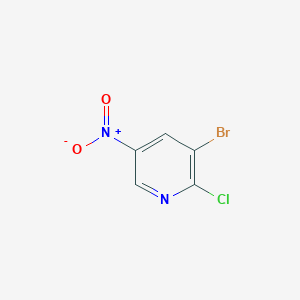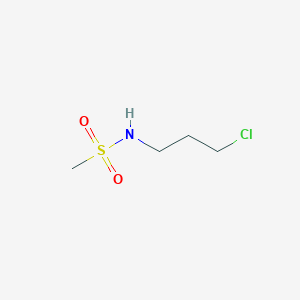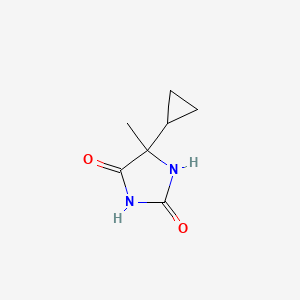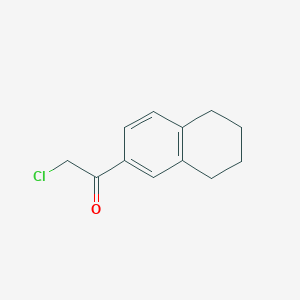![molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4](/img/structure/B1268007.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biphenyl compounds often involves reactions between biphenyl carboxylic acids and various aldehydes. For instance, Patel et al. (2009) describe the synthesis of novel biphenyl 4-carboxylic acid derivatives through reactions with different aromatic aldehydes, showcasing methodologies that could be applied to the synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Patel, Malik, & Bhatt, 2009). Additionally, Alici and Akın (2013) conducted sorption studies on a similar keto oxime derivative, which involved its synthesis and further application in metal ion sorption, indicating a potential approach for synthesizing and utilizing 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Alici & Akın, 2013).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, including 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate, can be characterized by various spectroscopic techniques. The study by Potkin et al. (2014) on similar isoxazole carbaldehyde oximes forms complexes with palladium, which may offer insights into the structural aspects and coordination behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Potkin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving biphenyl derivatives are diverse, including hydration reactions and interactions with radicals. Schuchmann and Sonntag (1988) studied the hydration of acetyl radicals, which could be relevant for understanding the hydration processes of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Schuchmann & Sonntag, 1988).
Physical Properties Analysis
The physical properties of similar compounds, such as sorption capacity and thermodynamic parameters, have been detailed by Alici and Akın (2013), providing a foundation for understanding the physical behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate in different environmental conditions (Alici & Akın, 2013).
Wissenschaftliche Forschungsanwendungen
Sorption and Kinetic Properties
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has been studied for its sorption properties, particularly towards Zn(II) ions. Alici and Akın (2013) synthesized keto oxime from this compound and investigated its effectiveness as a sorbent. Their research showed that at a pH of 5.0, 65°C, and within 75 minutes, maximum Zn(II) ions removal was achieved, demonstrating the compound's potential in water treatment applications (Alici & Akın, 2013).
Enzymatic Activities and Synthesis of Derivatives
The compound has been utilized in synthesizing derivatives with significant biological activities. Kwong et al. (2017) synthesized a series of derivatives that exhibited notable anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests its potential use in medical and cosmetic industries (Kwong et al., 2017).
Anti-Inflammatory Activities
Another application is in the development of compounds with anti-inflammatory properties. Deep, Jain, and Sharma (2010) synthesized novel biphenyl-4-carboxylic acid derivatives from the compound, which demonstrated significant anti-inflammatory activities in their study (Deep, Jain, & Sharma, 2010).
Catalytic and Optical Studies
Research also extends to its use in catalytic and optical studies. Dede, Özen, and Görgülü (2018) investigated a novel ligand derived from the compound and its homodinuclear Cu(II) complex, demonstrating its moderate catalytic activity and potential in enzymatic reactions (Dede, Özen, & Görgülü, 2018). Mekkey, Mal, and Kadhim (2020) conducted optical studies on metal complexes derived from the compound, contributing to the understanding of its optical properties and potential applications (Mekkey, Mal, & Kadhim, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


